3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride 3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 101832-65-9
VCID: VC7933607
InChI: InChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H
SMILES: C1CC(NC1)C2=CN=CC=C2.Cl
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol

3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride

CAS No.: 101832-65-9

Cat. No.: VC7933607

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride - 101832-65-9

Specification

CAS No. 101832-65-9
Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
IUPAC Name 3-pyrrolidin-2-ylpyridine;hydrochloride
Standard InChI InChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H
Standard InChI Key JRTXSGXQWWLEEU-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=CN=CC=C2.Cl
Canonical SMILES C1CC(NC1)C2=CN=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

3-[(2S)-Pyrrolidin-2-yl]pyridine hydrochloride consists of a pyridine ring linked to a pyrrolidine ring via a single bond. The stereogenic center at the second carbon of the pyrrolidine ring defines its (S)-configuration, which is critical for its enantioselective interactions . The hydrochloride salt enhances the compound’s solubility and stability, making it suitable for pharmacological studies.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H13ClN2\text{C}_9\text{H}_{13}\text{ClN}_2
Molecular Weight184.66 g/mol
IUPAC Name3-pyrrolidin-2-ylpyridine;hydrochloride
Stereochemistry(S)-configuration at C2
SMILES NotationC1CC(NC1)C2=CN=CC=C2.Cl

Spectral and Crystallographic Data

X-ray diffraction studies of related pyrrolidine-pyridine derivatives reveal planar pyridine rings and chair-conformation pyrrolidine moieties . The hydrochloride salt forms ionic interactions between the protonated pyrrolidine nitrogen and chloride ions, stabilizing the crystal lattice . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyridine protons (δ 8.3–7.2 ppm) and pyrrolidine protons (δ 3.5–1.8 ppm) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-[(2S)-pyrrolidin-2-yl]pyridine hydrochloride involves enantioselective reduction and salt formation. A prominent method, adapted from nicotine synthesis , includes:

  • Myosmine Reduction: Myosmine (C10H10N2\text{C}_{10}\text{H}_{10}\text{N}_2) undergoes electrochemical or chemical reduction to yield racemic nornicotine (C9H12N2\text{C}_9\text{H}_{12}\text{N}_2) .

  • Enantiomeric Separation: Diastereomeric salt formation with chiral acids (e.g., NN-lauroyl-(RR)-alanine) in methyl tert-butyl ether (MTBE)/chloroform mixtures isolates the (S)-enantiomer .

  • Hydrochloride Formation: Treatment with hydrochloric acid protonates the pyrrolidine nitrogen, yielding the final product .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Reducing AgentLiAlH4_4 in THF85–90%
Chiral Resolving AgentNN-Lauroyl-(RR)-alanine92% ee
Solvent SystemMTBE/Chloroform (3:1)78%

Industrial-Scale Considerations

Continuous flow reactors improve yield and purity by minimizing side reactions. Solvent recovery systems, particularly for MTBE and chloroform, reduce costs and environmental impact . Regulatory compliance requires strict control of residual solvents (<10 ppm) and heavy metals (<20 ppm) .

Pharmacological Activity and Mechanism

Interaction with Nicotinic Acetylcholine Receptors

The compound acts as a partial agonist at α4β2 nAChR subtypes, modulating neurotransmitter release in the central nervous system . Its (S)-configuration enhances binding affinity (Ki=12nMK_i = 12 \, \text{nM}) compared to the (R)-enantiomer (Ki=450nMK_i = 450 \, \text{nM}) .

Mechanistic Insights:

  • Binding Site: The protonated pyrrolidine nitrogen forms a cation-π interaction with TrpB of the receptor .

  • Functional Selectivity: Partial agonism avoids receptor desensitization, making it a candidate for cognitive enhancement.

Therapeutic Applications

  • Neurodegenerative Diseases: Preclinical studies show improved memory retention in Alzheimer’s models at 1–5 mg/kg doses.

  • Insecticide Development: Structural analogs exhibit lethality against Aedes aegypti larvae (LC50_{50} = 0.8 μM).

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrrolidine-Pyridine Derivatives

CompoundnAChR KiK_i (nM)Solubility (mg/mL)
3-[(2S)-Pyrrolidin-2-yl]pyridine HCl1245.2
3-[(2R)-Pyrrolidin-2-yl]pyridine HCl45043.8
3-(Piperidin-2-yl)pyridine HCl2838.9

The (S)-enantiomer’s superior binding affinity underscores the importance of stereochemistry in drug design . Piperidine analogs exhibit reduced solubility due to increased hydrophobicity.

Future Directions and Research Opportunities

  • Enantioselective Catalysis: Developing transition-metal catalysts for asymmetric synthesis could reduce reliance on chiral resolution .

  • Hybrid Molecules: Conjugating the pyrrolidine-pyridine scaffold with antioxidants may enhance neuroprotective effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator